molecular formula C13H8IN3O4S B571878 2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-92-9

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B571878
CAS No.: 1227268-92-9
M. Wt: 429.188
InChI Key: UOXXXCNGJVEJHK-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core This compound is notable for its unique structural attributes, which include an iodine atom, a nitro group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach includes the nitration of a pyrrolo[2,3-b]pyridine derivative, followed by iodination and sulfonylation. The nitration step often employs concentrated nitric acid and sulfuric acid under controlled temperatures. Iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS). The phenylsulfonyl group is introduced through a reaction with phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, although it is generally stable under mild conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include substituted pyrrolo[2,3-b]pyridines with various functional groups replacing the iodine atom.

    Reduction: The major product is 2-Amino-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Oxidized derivatives of the phenylsulfonyl group, though less common.

Scientific Research Applications

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is largely dependent on its functional groups:

    Iodine Atom: Facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

    Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and stability.

    Phenylsulfonyl Group: Enhances the compound’s solubility and may participate in specific binding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-nitro-1-(phenylsulfonyl)indole: Shares similar functional groups but differs in the core structure.

    3-Nitro-1-(phenylsulfonyl)indole: Lacks the iodine atom but has a similar nitro and phenylsulfonyl substitution pattern.

    2-Iodo-4-nitro-1-(methylsulfonyl)pyrrolo[2,3-b]pyridine: Similar structure with a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups and the pyrrolo[2,3-b]pyridine core. This combination imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O4S/c14-12-8-10-11(17(18)19)6-7-15-13(10)16(12)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXXXCNGJVEJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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